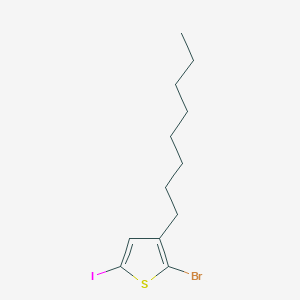

2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

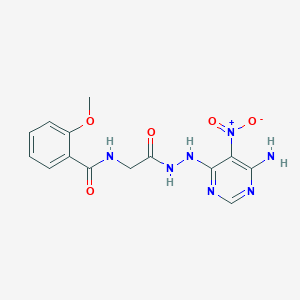

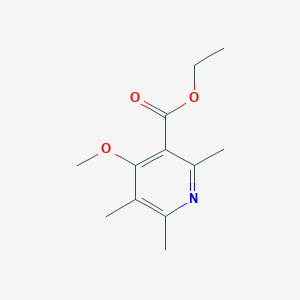

The compound 2-Bromo-5-iodo-3-n-octylthiophene is a bromo-iodo substituted thiophene with an octyl group attached to the third position. This type of compound is of interest due to its potential applications in materials science, particularly in the field of organic electronics. The presence of halogen atoms on the thiophene ring can significantly influence the electronic properties of the compound, making it a valuable building block for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of brominated thiophenes can be achieved through the oxidation of 2-thienyltrifluoroborate salts followed by etherification, as demonstrated in the preparation of brominated 2-alkoxythiophenes . This method provides a straightforward and cost-effective approach to synthesizing brominated thiophenes with various substitution patterns. Additionally, the one-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2 has been shown to yield dibromothiophenes with high efficiency, which can then be used as precursors for further functionalization .

Molecular Structure Analysis

While the specific molecular structure of 2-Bromo-5-iodo-3-n-octylthiophene is not detailed in the provided papers, the crystal structure, spectroscopic studies, and quantum mechanical calculations of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, have been thoroughly investigated . These studies involve advanced techniques such as single-crystal X-ray diffraction and density functional theory (DFT) calculations, which are essential tools for understanding the molecular geometry and electronic properties of halogenated thiophenes.

Chemical Reactions Analysis

The brominated thiophenes synthesized through the methods described can undergo further chemical reactions, such as the Suzuki coupling reaction, to produce tetraarylthiophenes . This highlights the versatility of brominated thiophenes as intermediates in organic synthesis, enabling the construction of more complex and diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-iodo substituted thiophenes are influenced by the presence of halogen atoms, which can affect the compound's polarity, reactivity, and overall stability. Theoretical calculations, including the evaluation of dipole moments, atomic charges, and molecular orbitals, provide insights into the reactivity and interaction of these molecules with their environment . Additionally, the study of nonlinear optical properties (NLO) and thermodynamic properties can reveal potential applications in optoelectronic devices and materials .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

Electron-Transport Materials : 2-Bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) (2-bromo-PDI), which is synthesized using a similar bromo-substituted thiophene, has been used in creating electron-transport materials for n-channel organic field-effect transistors (Zhang et al., 2013).

Polymer Synthesis : Bromo-substituted bithiophene derivatives, similar in structure to 2-Bromo-5-iodo-3-n-octylthiophene, have been utilized in the synthesis of octithiophenes, which show significant filmability and solvatochromism, properties common in polythiophenes (Mucci et al., 2006).

Conducting Polymers : Compounds like 2-Bromo-5-iodo-3-n-octylthiophene are involved in the solid-state synthesis of conducting polymers such as polythiophenes (Meng et al., 2003).

Photophysics and Photochemistry

Photochemical Properties : Halogen-substituted dibenzothiophene oxides, which share structural similarities with 2-Bromo-5-iodo-3-n-octylthiophene, have been studied for their unique photochemical and photophysical properties, especially concerning intersystem crossing and photolysis (Nag & Jenks, 2004).

Photoinduced Reactions : Studies have been conducted on the photoinduced substitution reactions in halothiophenes, which are crucial for understanding the photophysical behavior of such compounds (D’Auria et al., 2000).

Electroluminescence and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) : Bromo-bridged complexes, which can be synthesized from bromo-substituted thiophenes, have been used in OLEDs with high external quantum efficiencies (Mauro et al., 2012).

Polymer Synthesis for Electronics : The synthesis of conjugated copolymers incorporating bromo-substituted thiophenes has implications in the field of electronics, particularly in developing materials with specific electronic properties (Wu et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-iodo-3-octylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrIS/c1-2-3-4-5-6-7-8-10-9-11(14)15-12(10)13/h9H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOLKTBMZYMZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(SC(=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrIS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2550146.png)

![1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2550148.png)

![(E)-(4-methylpiperazino)-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylene]amine](/img/structure/B2550150.png)

![5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2550153.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2550159.png)

![N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2550160.png)

![9-Methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]purin-6-amine](/img/structure/B2550162.png)